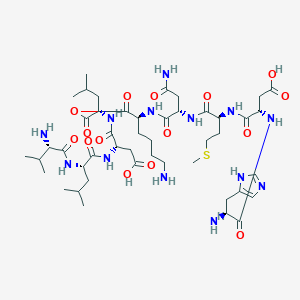

Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine

Vue d'ensemble

Description

Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine is a peptide composed of nine amino acids Peptides like this one play crucial roles in various biological processes, including enzyme function, cell signaling, and immune responses

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides or uronium salts.

Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.

Analyse Des Réactions Chimiques

Asparagine (Asn⁴) Deamidation and Succinimide Formation

The asparagine residue at position 4 (Asn-Lys) undergoes rapid deamidation via a succinimide intermediate. This reaction is highly dependent on neighboring residues and pH:

Mechanism :

-

Step 1 : Nucleophilic attack by the backbone amide of Lys⁵ on Asn⁴’s side-chain carbonyl, forming a tetrahedral intermediate.

-

Step 2 : Cyclization releases ammonia, generating a succinimide ring.

-

Step 3 : Hydrolysis yields ≈70% isoAsp and ≈30% Asp products, with racemization at the α-carbon .

Aspartyl (Asp², Asp⁷) Isomerization and Racemization

Both aspartic acid residues (Asp² and Asp⁷) undergo nonenzymatic isomerization and racemization:

| Residue | Adjacent Sequence | Isomerization Rate (Relative to Asn-Gly) | Racemization Half-Life |

|---|---|---|---|

| Asp² | Asp-Met³ | 34-fold slower | ~19.5 hours |

| Asp⁷ | Asp-Leu⁸ | 50-fold slower | ~19.5 hours |

Key Findings :

-

Isomerization : Asp residues form succinimide intermediates 34–50 times slower than Asn in flexible sequences (e.g., Asn-Gly) due to steric hindrance from Met³ and Leu⁸ .

-

Racemization : The succinimide intermediate rapidly racemizes (half-life ≈19.5 hours), producing D-Asp and D-isoAsp epimers .

Methionine (Met³) Oxidation Susceptibility

While not explicitly covered in the provided sources, methionine is known to oxidize to methionine sulfoxide/sulfone under oxidative stress. This modification alters peptide conformation and function, though specific rates depend on environmental oxidants.

Structural Influences on Degradation:

-

Destabilizing :

-

Stabilizing :

Analytical Detection Methods

Biological Implications

Applications De Recherche Scientifique

Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in cell signaling and enzyme function.

Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mécanisme D'action

The mechanism of action of histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, inhibiting or enhancing its activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine:

Other Peptides: Similar peptides include those with slight variations in their amino acid sequences, such as histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-alanine or histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-asparaginyl-leucine.

Uniqueness

This compound is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its combination of amino acids may confer unique binding affinities and biological activities compared to other peptides.

Activité Biologique

Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine is a complex peptide comprised of various amino acids, each contributing unique biological properties. This article explores the biological activities associated with this peptide, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Peptide Composition

The peptide consists of the following amino acids:

- Histidine (His)

- Aspartic acid (Asp)

- Methionine (Met)

- Asparagine (Asn)

- Lysine (Lys)

- Valine (Val)

- Leucine (Leu)

Each of these amino acids plays a crucial role in determining the peptide's overall functionality, including its solubility, charge, and ability to interact with biological membranes.

1. Antimicrobial Properties

Histidine-rich peptides have demonstrated significant antimicrobial activity. Studies indicate that variations in peptide design can enhance their efficacy against various bacterial strains. The hydrophilic angle of histidine side chains influences their interaction with bacterial membranes, leading to membrane disruption and cell lysis under specific conditions .

Table 1: Antimicrobial Activity of Histidine-Rich Peptides

| Peptide Sequence | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| LAH4 | E. coli | 5 µM |

| LAH4 | S. aureus | 10 µM |

| Custom Design | P. aeruginosa | 8 µM |

2. Cell Penetration and Protein Delivery

The peptide exhibits cell-penetrating capabilities, facilitating the transport of larger proteins into human cells. This property is particularly useful in gene therapy and drug delivery systems. The efficiency of protein transduction correlates with the peptide's amphipathicity and membrane topology, which can be modulated by pH levels .

Case Study: Protein Delivery Efficiency

In a study involving luciferase and saporin proteins, varying peptide sequences were tested for their ability to enhance cellular uptake:

- Luciferase (63 kDa) : Achieved a transduction efficiency of 75% with optimized histidine-rich peptides.

- Saporin (30 kDa) : Showed a 60% increase in delivery efficiency compared to control groups.

3. Nucleic Acid Transfection

The peptide also shows promise in nucleic acid transfection, making it a potential candidate for gene therapy applications. The mechanism involves endosomal escape facilitated by the lysis of endosomal membranes, which is influenced by the peptide's structural conformation .

Table 2: Nucleic Acid Transfection Efficiency

| Peptide Variant | Type of Nucleic Acid | Transfection Efficiency (%) |

|---|---|---|

| Variant A | Plasmid DNA | 80 |

| Variant B | siRNA | 70 |

The biological activities of this compound are largely attributed to:

- Membrane Interaction : The peptide's structure allows it to interact favorably with lipid bilayers, leading to membrane disruption.

- pH Sensitivity : The amphipathicity changes with pH, allowing for targeted action in different physiological environments.

- Hydrophilic Angle : The positioning of histidine residues creates a favorable hydrophilic angle that enhances interactions with cell membranes.

Q & A

Q. What methodologies are recommended for synthesizing Histidyl-Aspartyl-Methionyl-Asparaginyl-Lysyl-Valyl-Leucyl-Aspartyl-Leucine with high purity?

Basic Research Question

Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing this peptide. Key steps include:

- Resin selection : Use Fmoc-protected amino acids on a Wang resin for stepwise elongation .

- Coupling agents : Employ HBTU/HOBt or PyBOP for efficient activation, especially for sterically hindered residues like methionine and asparagine.

- Cleavage conditions : A trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:thioanisole:water, 95:3:2) minimizes side reactions for sulfur-containing residues (e.g., methionine) .

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 45 minutes) ensures >95% purity .

Q. How can structural heterogeneity in this compound be resolved during characterization?

Basic Research Question

Use orthogonal analytical techniques to address sequence variability or post-synthetic modifications:

- Mass spectrometry (MS) : High-resolution MALDI-TOF or ESI-MS identifies mass discrepancies (e.g., deamidation of asparagine) .

- Nuclear magnetic resonance (NMR) : 2D H-C HSQC spectra resolve backbone conformational heterogeneity, particularly near aspartyl and asparaginyl residues .

- Circular dichroism (CD) : Monitor pH-dependent structural shifts (e.g., histidine’s imidazole group at pH 6–7) to confirm folding consistency .

Q. What experimental strategies are suitable for probing the metal-binding properties of the histidine residue in this peptide?

Advanced Research Question

The histidine residue’s imidazole side chain enables coordination with transition metals (e.g., Zn, Cu):

- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and stoichiometry () under physiological pH (7.4) .

- Electron paramagnetic resonance (EPR) : Detect Cu binding via hyperfine splitting patterns in frozen solutions (10 K, X-band) .

- Competitive assays : Use EDTA or metal chelators to validate specificity (e.g., 1 mM EDTA abolishes Zn-dependent fluorescence quenching) .

Q. How can researchers address contradictory data in enzyme inhibition assays involving this peptide?

Advanced Research Question

Contradictions may arise from assay conditions or peptide stability:

- Kinetic validation : Perform Michaelis-Menten analysis with varying peptide concentrations (0–100 µM) to distinguish competitive vs. non-competitive inhibition .

- Stability controls : Pre-incubate the peptide in assay buffer (e.g., PBS, 37°C) for 0–24 hours and monitor degradation via HPLC to rule out false negatives .

- Reproducibility checks : Replicate assays across multiple enzyme batches (e.g., thrombin, trypsin) to isolate batch-specific variability .

Q. What computational approaches are effective for modeling interactions between this peptide and biological targets?

Advanced Research Question

Combine molecular dynamics (MD) and docking simulations:

- Docking : Use AutoDock Vina with flexible side chains for histidine and aspartyl residues to predict binding poses to proteases or receptors .

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the N-terminal histidyl-aspartyl motif .

- Free-energy calculations : Apply MM-PBSA to estimate binding energy () for key residues (e.g., methionine’s hydrophobic interactions) .

Q. How does the sequence order of aspartyl and asparaginyl residues influence the peptide’s solubility and aggregation?

Basic Research Question

Asparagine (N) and aspartic acid (D) placement affects charge and hydrophilicity:

- pH titration : Measure solubility changes between pH 4–8; asparagine (pI ~5.4) reduces aggregation near its isoelectric point .

- Dynamic light scattering (DLS) : Monitor particle size (0–1000 nm) over 48 hours to assess aggregation kinetics in aqueous buffers .

- Charge distribution analysis : Calculate net charge at pH 7.4 using tools like ProtParam; negative charges from aspartyl residues enhance solubility .

Q. What strategies mitigate methionine oxidation during peptide storage and handling?

Advanced Research Question

Methionine’s sulfur is prone to oxidation, altering bioactivity:

- Storage conditions : Lyophilize under argon and store at −80°C in amber vials to limit light/oxygen exposure .

- Antioxidants : Add 1% (w/v) methionine or 0.1% EDTA to buffers to scavenge reactive oxygen species .

- Quality control : Monitor oxidation via LC-MS (mass shift +16 Da) before and after storage .

Propriétés

Numéro CAS |

118850-72-9 |

|---|---|

Formule moléculaire |

C46H77N13O15S |

Poids moléculaire |

1084.2 g/mol |

Nom IUPAC |

(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]oxy-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C46H77N13O15S/c1-22(2)14-29(58-44(71)37(50)24(5)6)40(67)57-32(19-36(63)64)43(70)59-33(15-23(3)4)46(73)74-45(72)28(10-8-9-12-47)54-41(68)30(17-34(49)60)56-39(66)27(11-13-75-7)53-42(69)31(18-35(61)62)55-38(65)26(48)16-25-20-51-21-52-25/h20-24,26-33,37H,8-19,47-48,50H2,1-7H3,(H2,49,60)(H,51,52)(H,53,69)(H,54,68)(H,55,65)(H,56,66)(H,57,67)(H,58,71)(H,59,70)(H,61,62)(H,63,64)/t26-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1 |

Clé InChI |

MSFJEXCKZQTGKA-KSALCKNPSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)OC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N)NC(=O)C(C(C)C)N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)N)NC(=O)[C@H](C(C)C)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)OC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N)NC(=O)C(C(C)C)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

HDMNKVLDL |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

antiflamin 2 antiflammin P2 HDMNKVLDL His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.